N~1~,N~1'~-(Propane-1,2-diyl)dinonanediamide
Description
N~1~,N~1’~-(Propane-1,2-diyl)dinonanediamide is a chemical compound characterized by the presence of two amide groups connected through a propane-1,2-diyl linker
Properties
CAS No. |
61796-55-2 |
|---|---|
Molecular Formula |
C21H40N4O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N'-[2-[(9-amino-9-oxononanoyl)amino]propyl]nonanediamide |
InChI |
InChI=1S/C21H40N4O4/c1-17(25-21(29)15-11-7-3-5-9-13-19(23)27)16-24-20(28)14-10-6-2-4-8-12-18(22)26/h17H,2-16H2,1H3,(H2,22,26)(H2,23,27)(H,24,28)(H,25,29) |
InChI Key |
KESJNIYGTZMAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCCCCCC(=O)N)NC(=O)CCCCCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Propane-1,2-diyl)dinonanediamide typically involves the reaction of nonanoic acid with propane-1,2-diamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1,N~1’~-(Propane-1,2-diyl)dinonanediamide may involve a continuous flow process where the reactants are fed into a reactor equipped with efficient mixing and temperature control systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Propane-1,2-diyl)dinonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~1~,N~1’~-(Propane-1,2-diyl)dinonanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~1’~-(Propane-1,2-diyl)dinonanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Propane-1,2-diyl)dibenzene: A diphenylethane derivative with a similar propane-1,2-diyl linker.
Propane-1,2-diol: A simpler compound with hydroxyl groups instead of amide groups.
Uniqueness
N~1~,N~1’~-(Propane-1,2-diyl)dinonanediamide is unique due to its dual amide functionality and the specific arrangement of its molecular structure, which imparts distinct chemical and physical properties compared to other similar compounds.
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